molecular formula C9H9FN2 B039292 1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole CAS No. 120720-70-9

1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole

Cat. No. B039292
M. Wt: 164.18 g/mol
InChI Key: JIOLYHJCHOXTCC-UHFFFAOYSA-N
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Description

“1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . Imidazole is a structure that, despite being small, has a unique chemical complexity .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .


Molecular Structure Analysis

With a 5-membered planar ring, imidazole exhibits solubility in water and other polar solvents. Two equivalent tautomeric forms are observed because the hydrogen atom can be located on either of the two nitrogen atoms .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as seen by a calculated dipole of 3.61D, and is completely soluble in water . It exhibits solubility in water and other polar solvents .

Scientific Research Applications

  • Anticancer Activity :

    • Ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate demonstrated promising anticancer activity against human melanoma A375 and mouse melanoma B16F10 cancer cells (Kumar et al., 2020).
    • Novel substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were found to be potent anti-breast cancer agents, particularly compound 2e against MDA-MB468 (Karthikeyan et al., 2017).
  • Chemical Synthesis and Properties :

    • A study on the synthesis of trifluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines highlighted their potential for efficient and environmentally friendly biosynthesis and biological effects evaluation (Jismy et al., 2019).
    • Water-assisted self-aggregation of benzimidazole and triazole adducts was proposed as a potential mechanism for anticancer activity (Sahay & Ghalsasi, 2019).
  • Non-Linear Optical Devices :

    • Organic benzimidazoles, due to their significant molecular hyperpolarizabilities, are considered promising for non-linear optical devices (Manikandan et al., 2019).
  • Corrosion Inhibition :

    • The 1,3,4-oxadiazole derivatives MBIMOT, EBIMOT, and PBIMOT were found to effectively inhibit mild steel corrosion in sulfuric acid, demonstrating mixed physisorption and chemisorption behavior (Ammal et al., 2018).
  • Drug Discovery :

    • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate showed potential as an antitubercular agent due to its unique crystal and molecular structures (Richter et al., 2023).

Safety And Hazards

Imidazole may cause damage to organs, is suspected of damaging fertility or the unborn child, causes serious eye irritation, and causes severe skin burns and eye damage .

Future Directions

The rapid expansion of imidazole-based medicinal chemistry suggests the promising and potential therapeutic values of imidazole-derived compounds for treating incurable diseases . This systemic review helps to design and discover more potent and efficacious imidazole compounds based on the reported derivatives, their ADME profiles, and bioavailability scores that together aid to advance this class of compounds .

properties

IUPAC Name

1-(fluoromethyl)-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2/c1-7-11-8-4-2-3-5-9(8)12(7)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOLYHJCHOXTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612015
Record name 1-(Fluoromethyl)-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole

CAS RN

120720-70-9
Record name 1-(Fluoromethyl)-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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